Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is a complex organic compound featuring a piperidine backbone, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antiviral, antibacterial, and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide derivatives are structurally similar and are studied for their pharmacological properties.
Uniqueness
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is unique due to the combination of the oxadiazole ring and piperidine moiety, which imparts distinct biological activities and enhances its potential as a drug candidate .
Properties
Molecular Formula |
C23H31N5O4 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H31N5O4/c1-2-31-23(30)28-14-10-19(11-15-28)24-22(29)18-8-12-27(13-9-18)16-20-25-21(26-32-20)17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3,(H,24,29) |
InChI Key |
YLCBLZLDVIMRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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